REACTION_CXSMILES
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[CH3:1][C:2]1[C:3](=O)[NH:4][CH:5]=[N:6][CH:7]=1.P(Cl)(Cl)([Cl:11])=O>>[ClH:11].[Cl:11][C:3]1[C:2]([CH3:1])=[CH:7][N:6]=[CH:5][N:4]=1 |f:2.3|
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Name
|
|
Quantity
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0.6 g
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Type
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reactant
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Smiles
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CC=1C(NC=NC1)=O
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Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The mixture was evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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the resultant solid was purified by sublimation under reduced pressure
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Name
|
|
Type
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product
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Smiles
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Cl.ClC1=NC=NC=C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |